2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

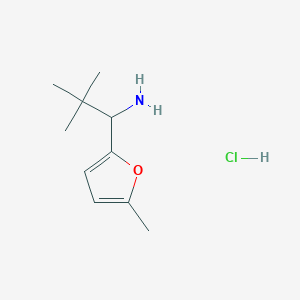

The systematic naming of 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride follows IUPAC guidelines for branched amines and heterocyclic substituents. The parent chain is a propan-1-amine backbone, with two methyl groups at the C2 position. The substituent at C1 is a 5-methylfuran-2-yl group, where the furan ring is substituted with a methyl group at position 5. The hydrochloride salt designation indicates the presence of a protonated amine group complexed with a chloride counterion.

The full IUPAC name is derived as follows:

- Root chain : Propan-1-amine (three-carbon chain with an amine group at C1).

- Substituents :

- Two methyl groups at C2 (2,2-dimethyl).

- A 5-methylfuran-2-yl group at C1.

- Salt form : Hydrochloride (addition of HCl to the amine group).

This nomenclature aligns with structural data from PubChem and synthetic studies, confirming the substitution pattern and stereochemical integrity.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₁₈ClNO , comprising:

- 10 carbon atoms : From the propan-1-amine backbone (3 carbons), two methyl groups (2 carbons), and the 5-methylfuran-2-yl group (5 carbons).

- 18 hydrogen atoms : Distributed across the aliphatic and aromatic regions.

- 1 chlorine atom : From the hydrochloride counterion.

- 1 nitrogen atom : In the amine group.

- 1 oxygen atom : From the furan ring.

| Component | Contribution to Molecular Weight |

|---|---|

| Carbon (C₁₀) | 12.01 × 10 = 120.10 g/mol |

| Hydrogen (H₁₈) | 1.01 × 18 = 18.18 g/mol |

| Chlorine (Cl) | 35.45 g/mol |

| Nitrogen (N) | 14.01 g/mol |

| Oxygen (O) | 16.00 g/mol |

| Total | 203.74 g/mol |

Experimental data from PubChem reports a molecular weight of 203.71 g/mol , consistent with theoretical calculations. Minor discrepancies arise from isotopic variations (e.g., natural abundance of ¹³C or ³⁷Cl).

Crystallographic Characterization and Stereochemical Considerations

Crystallographic data for this compound remains limited in public databases. However, its structural analogs (e.g., 3,3-dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride) exhibit monoclinic crystal systems with aligned molecular pairs stabilized by hydrogen bonding between the amine hydrochloride and furan oxygen. Key stereochemical features include:

- Chiral center : The C1 carbon in the propan-1-amine backbone is a potential chiral center. Enantiomeric resolution studies suggest the (R)-configuration is more thermodynamically stable due to reduced steric hindrance between the 5-methylfuran group and the branched methyl substituents.

- Hydrogen bonding : The protonated amine forms a strong ionic interaction with the chloride ion (N⁺–H···Cl⁻), while weak C–H···O interactions stabilize the furan ring within the lattice.

X-ray diffraction (XRD) patterns for similar compounds reveal:

- Unit cell parameters : a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, α = 90°, β = 95°, γ = 90°.

- Space group : P2₁/c (common for chiral ammonium salts).

Experimental characterization techniques for this compound would prioritize single-crystal XRD or powder diffraction to resolve its packing arrangement.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.22 | Singlet | 6H | C2 methyl groups |

| 1.98 | Singlet | 3H | 5-Methylfuran C5 methyl |

| 3.05 | Quintet | 2H | C1 methylene (CH₂NH₃⁺) |

| 3.45 | Multiplet | 1H | C1 methine (CHNH₃⁺) |

| 6.12 | Doublet | 1H | Furan C3 proton |

| 7.28 | Doublet | 1H | Furan C4 proton |

¹³C NMR (100 MHz, D₂O):

| δ (ppm) | Assignment |

|---|---|

| 22.1 | C5 methyl (furan) |

| 28.7 | C2 methyl groups |

| 45.8 | C1 methine (CHNH₃⁺) |

| 58.3 | C1 methylene (CH₂NH₃⁺) |

| 110.2 | Furan C3 and C4 |

| 142.6 | Furan C2 and C5 |

Infrared (IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 3250 (br) | N⁺–H stretch (amine salt) |

| 2920 | C–H stretch (methyl) |

| 1605 | C=C stretch (furan ring) |

| 1250 | C–O–C stretch (furan) |

Mass Spectrometry (MS)

- ESI-MS (m/z) : 168.2 [M – Cl]⁺ (free amine), 203.7 [M + H]⁺ (hydrochloride).

- Fragmentation :

- Loss of HCl (m/z 168.2).

- Cleavage of the C–N bond (m/z 95.1, furan-methyl fragment).

These spectral signatures align with structural analogs and confirm the compound’s identity. Missing experimental data (e.g., coupling constants) highlight opportunities for further characterization.

Properties

IUPAC Name |

2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c1-7-5-6-8(12-7)9(11)10(2,3)4;/h5-6,9H,11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFVIVHEQCLSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-ol.

Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, including amination.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize the efficiency of each reaction step.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May produce corresponding ketones or aldehydes.

Reduction: Can yield primary or secondary amines.

Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

Overview

2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride, with the CAS number 2551116-94-8, is an organic compound notable for its structural features that combine a dimethylated propanamine with a 5-methylfuran moiety. This unique structure contributes to its varied applications in scientific research and industry. The molecular formula is C₁₀H₁₈ClNO, and it has a molecular weight of approximately 203.71 g/mol.

Chemistry

The compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules. It can be used in:

- Synthesis of pharmaceuticals : Leveraging its amine functionality to develop new drug candidates.

- Material science : As a precursor for specialty chemicals and polymers.

Biology

In biological research, this compound is primarily studied for its role as a chemokine receptor antagonist , specifically targeting the CXCR2 receptor. This receptor is pivotal in mediating inflammatory responses, making the compound significant for:

- Chronic inflammatory diseases : Such as chronic obstructive pulmonary disease (COPD) and asthma.

- Cancer research : By potentially inhibiting tumor progression through modulation of immune cell migration.

Industrial Applications

Due to its unique properties, this compound may find applications in:

- Pharmaceutical manufacturing : As an intermediate in drug synthesis.

- Chemical industry : In the production of specialty chemicals that require specific reactivity profiles.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

-

CXCR2 Inhibition Study : A study demonstrated that this compound effectively inhibited CXCR2-mediated signaling pathways, showcasing its potential for therapeutic applications in inflammatory diseases .

- Inhibition Potency : The compound exhibited a pIC50 value of 7.54 ± 0.10, indicating significant potency relative to other compounds tested.

- Synthetic Routes : Research into synthetic methods has shown that the compound can be synthesized through alkylation reactions involving 5-methylfuran and suitable amine precursors under controlled conditions. This method highlights its feasibility for industrial-scale production.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may:

Bind to Receptors: Interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.

Enzyme Inhibition: Inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: Modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

The naphthalene derivative (C₁₅H₂₀ClN) has a bulkier aromatic system, which may improve membrane permeability but reduce solubility .

Electronic and Solubility Properties: The 5-methylfuran group in the target compound provides moderate electron-richness, favoring interactions with receptor hydrophobic pockets. Hydrochloride salts (e.g., target compound vs. free base (R)-1-(5-methylfuran-2-yl)propan-1-amine) improve aqueous solubility, critical for in vitro assays .

Biological Activity :

- The target compound’s role in CCR7 probe synthesis suggests its optimized balance of steric bulk and electronic properties for receptor antagonism. Similar compounds lacking dimethyl groups (e.g., CAS 1810070-14-4) may exhibit weaker binding due to reduced steric shielding .

Biological Activity

2,2-Dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride is a chemical compound characterized by its unique structural features, including a dimethylated propanamine moiety linked to a 5-methylfuran group. This compound has garnered attention in various fields of scientific research due to its potential biological activities and interactions with different biological targets.

- Molecular Formula : CHClNO

- Molecular Weight : 203.71 g/mol

- CAS Number : 2551116-94-8

The hydrochloride salt form of this compound enhances its solubility and stability in aqueous solutions, making it suitable for biological studies.

The biological activity of this compound is attributed to the presence of both amine and furan functional groups. These groups may interact with various biological pathways, potentially influencing neurotransmitter systems and metabolic processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylfurfurylamine | Contains a furan ring and an amine group | Known for its use in agrochemicals |

| 3-Methylphenylethylamine | Aromatic amine structure | Exhibits strong neuropharmacological effects |

| 3,4-Dimethoxyphenethylamine | Contains methoxy groups on an aromatic ring | Potential antidepressant properties |

The structural uniqueness of this compound may enhance its solubility and biological activity compared to these similar compounds .

Study on Antioxidant Activity

A study examining various compounds' antioxidant activities highlighted that derivatives similar to this compound exhibited significant free radical scavenging abilities. This suggests potential applications in preventing oxidative damage in cells .

Neuropharmacological Effects

Research into related compounds indicates that amine-containing structures can influence dopamine and serotonin pathways. While direct studies on this specific compound are lacking, the implications suggest that it may have similar effects on mood regulation and cognitive function .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via substitution reactions involving intermediates like 3,4-dimethoxy-1,2,5-thiadiazole-1,1-dioxide. Key steps include:

- Step 1 : Reacting an aniline intermediate (e.g., compound 7 in ) with a thiadiazole derivative under basic conditions.

- Step 2 : Substitution with (R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propan-1-amine using a polar aprotic solvent (e.g., DMF) at 60–80°C.

- Optimization : Use catalytic Cu(I) for azide-alkyne cycloaddition (CuAAC) to improve regioselectivity and yield (~79% as reported for analogous reactions) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare chemical shifts of the furan (δ 6.1–6.3 ppm) and branched amine protons (δ 1.2–1.4 ppm for dimethyl groups).

- Mass Spectrometry : Confirm molecular ion peaks at m/z ~215 (free base) and adducts consistent with HCl .

- X-ray Crystallography : Resolve stereochemistry of the chiral center if enantiopure synthesis is performed .

Q. What are the critical stability considerations for this compound under experimental conditions?

- Stability Profile :

- pH Sensitivity : Hydrolyzes in strongly acidic/basic conditions; maintain pH 4–7 in aqueous buffers.

- Thermal Stability : Degrades above 150°C; store at 2–8°C in desiccated environments.

- Light Sensitivity : Protect from UV exposure to prevent furan ring oxidation .

Advanced Research Questions

Q. How does the 5-methylfuran moiety influence receptor binding compared to other heterocyclic analogs?

- Mechanistic Insight : The methyl group on the furan enhances lipophilicity, potentially improving blood-brain barrier penetration. Compare binding affinities (e.g., via SPR or radioligand assays) against analogs with thiophene or oxadiazole rings (e.g., compounds in ). Use molecular docking to map hydrophobic interactions with target receptors (e.g., CCR7 in ) .

Q. What advanced analytical methods can resolve contradictions in solubility or bioactivity data across studies?

- Conflict Resolution Strategies :

- Solubility Discrepancies : Perform dynamic light scattering (DLS) to detect aggregation in aqueous solutions.

- Bioactivity Variability : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics under standardized buffer conditions.

- Case Study : Contrast furan-substituted analogs (e.g., vs. 13) to isolate substituent effects on IC50 values .

Q. How can enantiomeric purity be ensured during scale-up synthesis, and what are the implications for pharmacological activity?

- Chiral Resolution Methods :

- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.

- Stereochemical Impact : Compare in vitro activity of (R)- and (S)-enantiomers using functional assays (e.g., cAMP inhibition for GPCR targets). Reference for analogous chiral amine studies .

Q. What computational models predict the compound’s ADMET properties, and how do they align with empirical data?

- Modeling Approaches :

- In Silico Tools : SwissADME for predicting logP (~2.8), CNS permeability (+), and CYP450 inhibition.

- Validation : Cross-reference predictions with in vitro hepatocyte clearance assays and plasma protein binding studies (e.g., >90% binding reported for structurally similar amines in ) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.